molecular formula C12H24O3 B14259114 Acetic acid;2-butylcyclohexan-1-ol CAS No. 473546-44-0

Acetic acid;2-butylcyclohexan-1-ol

Cat. No.: B14259114
CAS No.: 473546-44-0
M. Wt: 216.32 g/mol
InChI Key: BEXYGXOISIHKQB-UHFFFAOYSA-N
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Description

Acetic acid;2-butylcyclohexan-1-ol is an organic compound with the molecular formula C12H22O2 It is a derivative of acetic acid and 2-butylcyclohexanol, combining the properties of both components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2-butylcyclohexan-1-ol typically involves the esterification of acetic acid with 2-butylcyclohexanol. This reaction can be catalyzed by acids such as sulfuric acid or hydrochloric acid. The general reaction conditions include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized catalysts can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2-butylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group back to alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or alcohols.

Scientific Research Applications

Acetic acid;2-butylcyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies involving ester hydrolysis and enzyme activity.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2-butylcyclohexan-1-ol involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acetic acid and 2-butylcyclohexanol, which can then participate in further biochemical pathways. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread applications.

    2-butylcyclohexanol:

Uniqueness

Acetic acid;2-butylcyclohexan-1-ol combines the properties of both acetic acid and 2-butylcyclohexanol, making it unique in its reactivity and potential applications. Its ester functionality allows it to participate in a variety of chemical reactions, making it a versatile compound in research and industry.

Properties

CAS No.

473546-44-0

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

acetic acid;2-butylcyclohexan-1-ol

InChI

InChI=1S/C10H20O.C2H4O2/c1-2-3-6-9-7-4-5-8-10(9)11;1-2(3)4/h9-11H,2-8H2,1H3;1H3,(H,3,4)

InChI Key

BEXYGXOISIHKQB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCCCC1O.CC(=O)O

Origin of Product

United States

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